molecular formula C10H8BrFN2O B13698017 2-(2-Bromo-4-fluorophenyl)imidazole-5-methanol

2-(2-Bromo-4-fluorophenyl)imidazole-5-methanol

Cat. No.: B13698017
M. Wt: 271.09 g/mol
InChI Key: RNHDHIRBLWAYMF-UHFFFAOYSA-N
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Description

2-(2-Bromo-4-fluorophenyl)imidazole-5-methanol is a chemical compound that belongs to the class of imidazoles, which are heterocyclic compounds containing nitrogen. This compound is characterized by the presence of a bromo and fluorine substituent on the phenyl ring, and a hydroxymethyl group attached to the imidazole ring. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-4-fluorophenyl)imidazole-5-methanol typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles . The process involves the addition of the nickel catalyst to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired imidazole compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-4-fluorophenyl)imidazole-5-methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The bromo and fluorine substituents can be reduced under specific conditions.

    Substitution: The bromo and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dehalogenated products.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

2-(2-Bromo-4-fluorophenyl)imidazole-5-methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Bromo-4-fluorophenyl)imidazole-5-methanol is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate the precise molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Bromo-4-methylphenyl)imidazole-5-methanol
  • 2-(2-Chloro-4-fluorophenyl)imidazole-5-methanol
  • 2-(2-Bromo-4-fluorophenyl)imidazole-5-ethanol

Uniqueness

2-(2-Bromo-4-fluorophenyl)imidazole-5-methanol is unique due to the presence of both bromo and fluorine substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The hydroxymethyl group attached to the imidazole ring also provides additional sites for chemical modification, making it a versatile compound for various applications.

Properties

Molecular Formula

C10H8BrFN2O

Molecular Weight

271.09 g/mol

IUPAC Name

[2-(2-bromo-4-fluorophenyl)-1H-imidazol-5-yl]methanol

InChI

InChI=1S/C10H8BrFN2O/c11-9-3-6(12)1-2-8(9)10-13-4-7(5-15)14-10/h1-4,15H,5H2,(H,13,14)

InChI Key

RNHDHIRBLWAYMF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)Br)C2=NC=C(N2)CO

Origin of Product

United States

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